(Z)-Hex-2-ene, 5-methyl-

Gas Chromatography Analytical Chemistry Stereoisomer Separation

(Z)-Hex-2-ene, 5-methyl- (CAS 13151-17-2), also known as cis-5-methyl-2-hexene, is a stereodefined acyclic alkene with the molecular formula C7H14. It belongs to the class of branched internal olefins and is one of the two geometric isomers of 5-methyl-2-hexene, the other being the (E)- or trans- isomer (CAS 7385-82-2).

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 13151-17-2
Cat. No. B077202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Hex-2-ene, 5-methyl-
CAS13151-17-2
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC=CCC(C)C
InChIInChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4-
InChIKeyGHBKCPRDHLITSE-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Hex-2-ene, 5-methyl- (CAS 13151-17-2) – Key Baseline Properties for Procurement Decisions


(Z)-Hex-2-ene, 5-methyl- (CAS 13151-17-2), also known as cis-5-methyl-2-hexene, is a stereodefined acyclic alkene with the molecular formula C7H14 [1]. It belongs to the class of branched internal olefins and is one of the two geometric isomers of 5-methyl-2-hexene, the other being the (E)- or trans- isomer (CAS 7385-82-2). The compound has a molecular weight of 98.19 g/mol and is typically a colorless volatile liquid with a boiling point range of approximately 85.6–86.1 °C and a density of ~0.702 g/cm³ at 20 °C [2].

Why Generic 5-Methyl-2-hexene (Isomer Mixture) Cannot Replace (Z)-Hex-2-ene, 5-methyl-


Substituting the defined (Z)-isomer with a generic '5-methyl-2-hexene' (CAS 3404-62-4, an unspecified isomer mixture) or the (E)-isomer (CAS 7385-82-2) is not scientifically valid for most precise applications. These compounds have measurably different chromatographic retention indices [1] and distinct 13C NMR chemical shifts [2]. In applications such as GC-MS retention time locking, isomer-specific pheromone research, or stereochemical mechanistic studies, using the wrong isomer can lead to misidentification, failed analytical method validation, or incorrect conclusions about structure-activity relationships. This necessitates procurement of the (Z)-isomer with specified isomeric purity.

Quantitative Comparative Evidence for (Z)-Hex-2-ene, 5-methyl- vs. (E)-Isomer and Mixture


GC Chromatographic Resolution: Kovats Retention Index on Non-Polar Column

The (Z)-isomer is chromatographically distinguishable from its (E)-isomer on a standard non-polar column. This difference is critical for analytical methods requiring unambiguous identification and quantification [1].

Gas Chromatography Analytical Chemistry Stereoisomer Separation

GC Retention Index on Squalane Phase at 40°C

On a squalane stationary phase, a reference phase for hydrocarbon analysis, the (Z)-isomer elutes later than the (E)-isomer, consistent with its more polarizable cis configuration [1].

Gas Chromatography Petroleum Analysis Isothermal GC

13C NMR Spectroscopy: Stereochemical Assignment and Purity Verification

The 13C NMR spectrum of the (Z)-isomer shows distinct chemical shifts for the olefinic carbons, which differ from those of the (E)-isomer. The SDBS reference spectrum serves as a definitive standard for verifying isomeric identity and purity [1].

NMR Spectroscopy Organic Chemistry Stereochemistry

Presence in Natural Sources: Citrus-Derived Volatile Organic Compound (VOC) Profiling

(Z)-Hex-2-ene, 5-methyl- has been identified as a volatile component found in Citrus reticulata (mandarin) and Citrus unshiu (satsuma) [1]. This natural occurrence distinguishes it from purely synthetic alkene mixtures and positions it as a relevant standard for citrus volatile analysis.

Phytochemistry Flavor and Fragrance Natural Product Chemistry

Optimal Procurement Scenarios for (Z)-Hex-2-ene, 5-methyl- (CAS 13151-17-2)


Isomer-Specific GC-MS Reference Standard for Olefin Analysis

When developing a GC-MS method for characterizing acyclic C5-C7 alkenes in complex hydrocarbon mixtures like FCC gasoline, (Z)-hex-2-ene, 5-methyl- serves as a crucial isomeric standard. Its retention index of 669 on squalane at 40°C, distinctly different from its (E)-isomer (RI 659), allows for unambiguous peak assignment and method validation [1]. Procurement of the pure (Z)-isomer eliminates the ambiguity inherent in isomer mixture standards.

Stereochemical Research in Organic Reaction Mechanism Studies

In physical organic chemistry studies focused on stereospecific reactions (e.g., electrophilic addition to alkenes, stereoselective epoxidations), starting with a geometrically pure alkene is non-negotiable. The (Z)-configuration of this compound provides a defined substrate whose stereochemical outcome can be reliably correlated to reaction conditions, with post-reaction analysis verifiable by the published 13C NMR reference spectrum [1].

Natural Product and Flavor Chemistry: Citrus Volatile Authentification

For laboratories engaged in the authentication and profiling of citrus essential oils, (Z)-hex-2-ene, 5-methyl- is relevant as a constituent found in mandarin and satsuma varieties [1]. Using the pure (Z)-isomer as a standard, analysts can develop targeted methods to verify product authenticity and detect adulteration, a task for which a non-specific isomer mixture would be unsuitable.

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